molecular formula C21H17N3O B4079158 N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE CAS No. 64990-15-4

N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE

Cat. No.: B4079158
CAS No.: 64990-15-4
M. Wt: 327.4 g/mol
InChI Key: OSHKKYSYOUUOFF-UHFFFAOYSA-N
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Description

Contextual Significance of Acridine (B1665455) Scaffolds in Medicinal Chemistry and Chemical Biology

The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, holds a distinguished position in the annals of medicinal chemistry. nih.govnist.govbldpharm.com Its planar structure is a key determinant of its biological activity, most notably its ability to intercalate between the base pairs of DNA. nist.gov This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, a mechanism that has been extensively exploited in the development of anticancer agents. nih.gov

The versatility of the acridine ring system allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and physicochemical properties. nih.gov Researchers have synthesized a plethora of acridine derivatives with varied substituents, leading to compounds with a broad spectrum of activities, including antibacterial, antimalarial, antiviral, and anti-inflammatory properties. nih.govmdpi.com The ability to attach different functional groups to the acridine core has been instrumental in developing targeted therapies and overcoming challenges such as drug resistance. nih.gov

Overview of N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE and Analogues in Research

This compound is a derivative of 9-aminoacridine (B1665356), featuring an acetamide (B32628) group on a phenylamino (B1219803) substituent at the 9-position. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the investigation of its analogues provides significant insights into its potential areas of application.

A notable analogue is amsacrine (B1665488) (m-AMSA), a well-established anticancer drug used in the treatment of acute lymphoblastic leukemia. researchgate.net Amsacrine is a 9-anilinoacridine (B1211779) derivative that also acts as a topoisomerase II inhibitor, highlighting a key mechanism of action for this class of compounds. researchgate.netmdpi.com The structural similarity between amsacrine and this compound suggests that the latter could also exhibit cytotoxic and anticancer properties.

Research into various 9-acridinyl amino acid derivatives has demonstrated their potential as anticancer agents. nist.govnih.gov For instance, certain derivatives have shown significant inhibitory effects on cancer cell lines, with some exhibiting lower toxicity towards normal cells compared to amsacrine. nist.govnih.gov The synthesis of substituted N-[4-(substituted-9-acridinyl)amino]phenyl analogues has been explored, indicating a continued interest in modifying the phenylamino moiety to optimize biological activity. nih.gov These studies often involve evaluating the antiproliferative effects of these compounds against various cancer cell lines. mdpi.comresearchgate.net

The general synthetic route to such compounds often involves the reaction of 9-chloroacridine (B74977) with the corresponding substituted aniline (B41778). nih.gov For this compound, this would likely involve the reaction of 9-chloroacridine with N-(4-aminophenyl)acetamide. researchgate.net

Scope and Academic Focus of the Research Outline

The focus of this article is to provide a structured overview of the academic and research context of this compound. This is achieved by first establishing the foundational importance of the acridine scaffold in medicinal chemistry. Subsequently, the article synthesizes the available research on closely related analogues to infer the potential scientific interest in this compound. The content is strictly confined to the academic and research aspects of the compound and its structural relatives, without delving into clinical applications or safety profiles.

Properties

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14(25)22-15-10-12-16(13-11-15)23-21-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)21/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHKKYSYOUUOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215310
Record name Acetanilide, 4'-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64990-15-4
Record name Acetanilide, 4'-(9-acridinylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064990154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 4'-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

General Synthetic Strategies for Acridine (B1665455) and Acridin-9-yl-amino Derivatives

The synthesis of the acridine core can be achieved through several established methods, each offering a pathway to the tricyclic system. pharmaguideline.comptfarm.pl Key among these are the Bernthsen and Ullmann syntheses.

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a catalyst like zinc chloride at high temperatures (200-270 °C). wikipedia.orgcambridge.orgyoutube.com This method directly yields 9-substituted acridines. nih.gov For example, the reaction of diphenylamine with carboxylic acids produces the corresponding acridine derivatives. ptfarm.pl The reaction conditions, including temperature and time, are critical for the yield. cambridge.org

The Ullmann synthesis provides another route, typically involving the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid, followed by cyclization to form an acridone. ptfarm.plnih.gov The acridone is then reduced and dehydrated to yield the acridine ring. nih.govscribd.com A modified Ullmann-Goldberg reaction, for instance, can be used to prepare the N-phenylanthranilic acid intermediate, which is then cyclized using phosphorus oxychloride to form 9-chloroacridine (B74977).

Other notable methods include the Friedlander synthesis , where the salt of anthranilic acid is treated with cyclohex-2-enone to produce 9-methylacridine. pharmaguideline.comptfarm.plnih.gov

Once the acridine nucleus is formed, specifically as a 9-substituted derivative like 9-chloroacridine, the synthesis of acridin-9-yl-amino derivatives is commonly achieved. pharmaguideline.com The 9-position of the acridine ring is particularly susceptible to nucleophilic attack due to its low electron density. pharmaguideline.com Consequently, 9-chloroacridine serves as a versatile precursor, readily reacting with various amines via nucleophilic aromatic substitution to yield a wide range of 9-aminoacridine (B1665356) derivatives. nih.govsigmaaldrich.comresearchgate.net

Table 1: General Synthetic Strategies for the Acridine Core
Synthesis MethodReactantsCatalyst/ReagentsKey ProductCitation
Bernthsen SynthesisDiphenylamine + Carboxylic AcidZinc Chloride (ZnCl₂)9-Substituted Acridine pharmaguideline.comwikipedia.orgfirsthope.co.in
Ullmann SynthesisN-arylanthranilic acidPOCl₃, H₂SO₄, or PPAAcridone (intermediate) -> Acridine ptfarm.plnih.govscribd.com
Friedlander SynthesisSalt of Anthranilic Acid + Cyclohex-2-enoneHeat (120°C)9-Methylacridine pharmaguideline.comptfarm.plnih.gov

Specific Synthetic Routes to N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE and its Analogues

The most direct and widely employed synthetic route to this compound involves the reaction of 9-chloroacridine with N-(4-aminophenyl)acetamide. This reaction is a classic example of nucleophilic aromatic substitution, where the amino group of N-(4-aminophenyl)acetamide attacks the electron-deficient C-9 position of the acridine ring, displacing the chloride ion. nih.gov

The precursor, 9-chloroacridine, is typically synthesized from diphenylamine-2-carboxylic acid by cyclization with a dehydrating agent like phosphorus oxychloride (POCl₃). pharmaguideline.com This intermediate is crucial for the synthesis of a vast array of 9-aminoacridine derivatives. sigmaaldrich.com

The synthesis of analogues of this compound is readily achieved by varying the amine component in the final substitution step. By reacting 9-chloroacridine with different substituted anilines or other primary amines, a diverse library of compounds can be generated. nih.govopenmedicinalchemistryjournal.com For instance, reacting 9-chloroacridine with various amino acid derivatives leads to the formation of N-(9-acridinyl) amino acid derivatives. nih.gov This modular approach allows for systematic modifications to explore structure-activity relationships.

Multi-Step Synthesis Approaches for Acridine-Amide Hybrid Structures

The creation of acridine-amide hybrid structures such as this compound is inherently a multi-step process. A typical sequence involves:

Formation of an N-aryl anthranilic acid: This is often achieved through an Ullmann condensation between o-chlorobenzoic acid and a substituted aniline (B41778).

Cyclization to form the 9-chloroacridine core: The N-aryl anthranilic acid is treated with phosphorus oxychloride (POCl₃) to induce cyclization and form the reactive 9-chloroacridine intermediate. pharmaguideline.com

Nucleophilic Substitution: The final step is the coupling of 9-chloroacridine with the desired amine-containing amide, such as N-(4-aminophenyl)acetamide, to yield the target hybrid molecule. nih.gov

More advanced multi-step approaches, such as solid-phase synthesis, have also been developed to rapidly generate libraries of 9-anilinoacridines with varied linkers and functional groups. google.com This methodology allows for the systematic construction of complex acridine-peptide conjugates and other elaborate hybrid structures. google.com

Chemical Modifications and Structural Diversification Techniques

Structural diversity in this class of compounds is achieved through several techniques. Modifications can be introduced at various stages of the synthesis, targeting either the acridine nucleus or the appended phenylacetamide moiety.

Diversification Strategies:

Varying the Amine Component: As mentioned, using a wide range of aromatic and aliphatic amines in the final substitution step with 9-chloroacridine is the most common method for creating diverse analogues. nih.gov

Substitution on the Acridine Ring: Starting with substituted diphenylamines in the Bernthsen synthesis or substituted anthranilic acids in the Ullmann synthesis allows for the introduction of functional groups onto the acridine core itself. ptfarm.plcambridge.org This can influence the electronic and steric properties of the final molecule.

Building Block Approach: A "build-and-click" approach has been used to generate libraries of hybrid molecules. nih.gov For example, functionalized acridine derivatives can be coupled with other moieties, such as platinum complexes, to create multifunctional agents. nih.gov This modular strategy allows for the rapid assembly of a large number of structurally diverse compounds from a smaller set of building blocks. nih.gov

Post-synthesis Modification: Functional groups incorporated into the molecule can be further modified. For example, a carboxylic acid group could be converted into an ester or an amide, adding another layer of diversification.

These techniques enable the systematic exploration of the chemical space around the core this compound structure. researchgate.netrsc.org

Considerations for Environmentally Benign Synthetic Methods in Acridine Chemistry

Traditional synthetic methods for acridines, such as the Bernthsen synthesis, often require harsh conditions, including high temperatures and the use of stoichiometric amounts of toxic catalysts like zinc chloride. wikipedia.orgtandfonline.com In recent years, significant efforts have been made to develop more environmentally benign or "green" synthetic routes. tandfonline.com

Key green chemistry approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. tandfonline.comelsevierpure.comresearchgate.net

Solvent-Free Reactions: Performing reactions under solventless conditions reduces waste and avoids the use of hazardous organic solvents. tandfonline.comresearchgate.net

Alternative Catalysts: Researchers have explored milder, more efficient, and reusable catalysts. For example, p-toluenesulphonic acid (p-TSA) has been used as a cost-effective and water-tolerant catalyst for the Bernthsen reaction under microwave conditions. tandfonline.com Other heterogeneous catalysts, such as Co/C derived from rice husks and Fe₃O₄@Polyaniline-SO₃H, have been employed for the synthesis of acridine derivatives in green solvents like water. elsevierpure.commdpi.com

Metal-Free Reactions: Developing metal-free reaction conditions, for instance, for the annulation and aerobic oxidative dehydrogenation to form acridines, further enhances the environmental profile of the synthesis. wordpress.com

Sonochemistry: The use of ultrasound has been combined with ion induction for the rapid and green preparation of acridine-functionalized polymers in aqueous solutions. acs.org

These modern approaches align with the principles of green chemistry by improving energy efficiency, reducing waste, and minimizing the use of hazardous substances in acridine synthesis. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Methods for Acridines
ParameterTraditional Method (e.g., Bernthsen)Green AlternativeCitation
CatalystZinc Chloride (ZnCl₂), Polyphosphoric acidp-Toluenesulphonic acid (p-TSA), Co/C, Fe₃O₄-based nanocatalysts tandfonline.comelsevierpure.commdpi.com
ConditionsHigh temperature (200-270°C), long reaction times (20-24 hrs)Microwave irradiation, solvent-free, room temperature wikipedia.orgtandfonline.comrsc.org
SolventOften high-boiling, hazardous solventsWater or solvent-free elsevierpure.comrsc.org
EfficiencyOften low to moderate yieldsImproved yields, significant time economy tandfonline.comelsevierpure.com

Molecular and Cellular Mechanisms of Action

DNA Intercalation and Nucleic Acid Interactions

The ability of the planar tricyclic ring system of acridines to insert itself between the base pairs of double-stranded DNA is a hallmark of this class of compounds. This process, known as intercalation, is a primary mechanism through which these molecules exert their biological effects.

Structural Basis of Intercalative Binding to DNA

The core of N-{4-[(acridin-9-yl)amino]phenyl}acetamide is the acridine (B1665455) moiety, a flat, aromatic tricycle. This planarity is crucial for its ability to slide into the space between adjacent base pairs in the DNA double helix. This insertion causes a local unwinding of the DNA helix and an increase in the distance between the base pairs, leading to significant structural distortion. The binding is further stabilized by van der Waals forces between the acridine ring and the DNA bases.

The 9-amino group, which links the acridine core to the phenylacetamide side chain, plays a critical role. At physiological pH, this amino group is often protonated, acquiring a positive charge. This cationic nature facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further anchoring the molecule in place. The nature and position of substituents on the acridine ring and the side chain can significantly influence the binding affinity and sequence selectivity. For instance, studies on related 9-anilinoacridines, such as amsacrine (B1665488), have shown that the anilino side chain resides in the minor groove of the DNA. It is highly probable that the phenylacetamide side chain of this compound would adopt a similar position.

Impact on DNA Replication and Transcription Processes

By intercalating into the DNA, this compound and its analogues can create a physical barrier that obstructs the progression of DNA and RNA polymerases along the DNA template. This interference leads to the inhibition of both DNA replication and transcription. The distortion of the DNA helix caused by intercalation can also affect the binding of transcription factors and other regulatory proteins, further disrupting normal cellular processes. Some acridine derivatives have been shown to cause a halt in the S phase of the cell cycle, which is consistent with an inhibition of DNA synthesis.

Modulation of Topoisomerase Enzymes (Topoisomerase I and II)

Topoisomerases are vital enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. Many 9-aminoacridine (B1665356) derivatives are potent inhibitors of these enzymes, a key mechanism of their cytotoxic action.

Biochemical Analysis of Enzyme Inhibition

Biochemical assays are used to determine the potency of topoisomerase inhibitors. These assays often measure the relaxation of supercoiled plasmid DNA or the unknotting of phage P4 DNA by the enzyme. The inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity, is a common metric. For many 9-anilinoacridines, derivatives bearing sulfonamide groups have shown high potency in inhibiting topoisomerase II-mediated DNA religation at low micromolar concentrations. While specific data for this compound is not available, the table below presents IC50 values for representative 9-acridinyl derivatives against topoisomerase IIB, illustrating the potent activity of this class of compounds.

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Acridine Derivative 8Topoisomerase IIB0.52Doxorubicin0.83
Acridine Derivative 9Topoisomerase IIB0.86Doxorubicin0.83
Acridine Derivative 10Topoisomerase IIB2.56Doxorubicin0.83

Table 1: Inhibitory activity (IC50) of selected acridine-triazole derivatives against Topoisomerase IIB. Data from a study on related acridine compounds illustrates the potential inhibitory potency of this chemical class.

Telomerase Enzyme Inhibition

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. This enzyme is active in the vast majority of cancer cells, contributing to their immortality, but is typically silent in most somatic cells. This makes telomerase an attractive target for anticancer drug development.

Acridine derivatives have been designed and shown to be effective inhibitors of telomerase. The primary mechanism of inhibition is not typically through direct interaction with the enzyme's active site, but rather through the stabilization of G-quadruplex structures in the G-rich telomeric DNA overhang. The planar acridine ring can stack on top of the G-quartets, the planar arrangement of four guanine (B1146940) bases that form the core of the G-quadruplex, thereby stabilizing this structure. This stabilized G-quadruplex acts as a physical block, preventing telomerase from binding to the telomere and extending it. A number of di- and trisubstituted acridines have been found to inhibit telomerase at micromolar concentrations, with the most active compounds having IC50 values in the low single-digit micromolar range.

Compound TypeMechanismReported IC50 Range (µM)
Di- and Trisubstituted AcridinesTelomerase Inhibition (via G-quadruplex stabilization)2.6 - 20+

Table 2: Representative inhibitory concentrations for telomerase activity by substituted acridine derivatives. This data highlights the potential for compounds of this class to act as telomerase inhibitors.

Interaction with Other Biomolecular Targets

Protein Kinase Inhibition

The activity of amsacrine, the parent compound of this compound, is intricately linked with protein kinase signaling pathways. Research indicates that a protein kinase with specificity similar to casein kinase II can enhance the formation of amsacrine-induced topoisomerase II-DNA complexes in isolated cell nuclei, suggesting that kinase activity can modulate the primary cytotoxic action of the drug. nih.gov

Furthermore, amsacrine has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling cascades in human leukemia cells. sci-hub.senih.gov Specifically, treatment with amsacrine leads to the activation of JNK and p38 MAPK while reducing the phosphorylation level of ERK. sci-hub.senih.gov This modulation of kinase pathways is not a direct inhibition of the kinases themselves but rather an upstream effect, potentially triggered by cellular stress responses like the generation of reactive oxygen species (ROS) which is also induced by amsacrine. sci-hub.se The inactivation of ERK and activation of p38/JNK pathways are directly responsible for the downstream suppression of matrix metalloproteinase expression. sci-hub.senih.gov

DNA Gyrase Modulation

This compound is a derivative of amsacrine, a well-documented DNA intercalator and a potent inhibitor of type II topoisomerases. wikipedia.orgdrugbank.comcancer.gov The planar acridine ring of amsacrine inserts itself between DNA base pairs, while the aniline (B41778) side chain interacts with the topoisomerase II enzyme. researchgate.netnih.govnih.gov This action stabilizes the "cleavable complex," a transient intermediate state where the DNA backbone is cut, which prevents the re-ligation of the DNA strands. wikipedia.orgnih.gov This leads to the accumulation of DNA double-strand breaks, inhibiting DNA replication and transcription and ultimately causing cell death. cancer.gov

DNA gyrase is a type II topoisomerase found in bacteria that is essential for managing DNA supercoiling. While direct studies on this compound and bacterial DNA gyrase are limited, the established mechanism of its parent compound, amsacrine, against mammalian topoisomerase II provides a strong model for its potential action. acs.org Moreover, studies on amsacrine derivatives have demonstrated inhibitory activity against mycobacterial topoisomerase I (TopA), a distinct but functionally related enzyme that resolves topological stress in DNA. nih.gov This suggests that the amsacrine scaffold can be adapted to target bacterial topoisomerases. The inhibitory mechanism against mycobacterial TopA was found to involve not only DNA intercalation but also prevention of the enzyme-DNA complex formation. nih.gov

Table 1: Activity of Amsacrine and its Derivatives on Topoisomerases This table summarizes findings on the parent compound, amsacrine, and its derivatives against topoisomerase enzymes.

Compound Target Enzyme Effect Reference
Amsacrine (m-AMSA) Human Topoisomerase II Poison; stabilizes cleavable complex wikipedia.orgresearchgate.netnih.gov
o-AMSA Human Topoisomerase II Weak poison despite DNA intercalation wikipedia.orgnih.gov

Acetylcholinesterase Inhibition

The 9-aminoacridine structure is a common scaffold used in the development of acetylcholinesterase (AChE) inhibitors for the treatment of conditions like Alzheimer's disease. nih.govmdpi.com These inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine. wikipedia.orgnih.gov However, a review of the available scientific literature did not yield specific data to suggest that this compound or its parent compound, amsacrine, functions as an inhibitor of acetylcholinesterase.

Matrix Metalloproteinase (MMP) Inhibition

Table 2: Effect of Amsacrine on MMP-2/MMP-9 Expression in Human Leukemia Cell Lines

Cell Line Observed Effect Reference
U937 Decreased MMP-2/MMP-9 protein and mRNA levels; reduced promoter activity and mRNA stability. sci-hub.senih.gov
Jurkat Decreased MMP-2/MMP-9 protein and mRNA levels. sci-hub.senih.gov
HL-60 Decreased MMP-2/MMP-9 protein and mRNA levels. sci-hub.senih.gov
K562 Decreased MMP-2/MMP-9 protein and mRNA levels. sci-hub.senih.gov
KU812 Decreased MMP-2/MMP-9 protein and mRNA levels. sci-hub.senih.gov

Human Thymidylate Synthase (hTS) Allosteric Inhibition

Human thymidylate synthase (hTS) is a critical enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. While various compounds can inhibit hTS through allosteric mechanisms, there is currently no scientific evidence in the available literature to indicate that this compound or its parent compound amsacrine interacts with or inhibits human thymidylate synthase.

Cell Cycle Perturbation and Apoptosis Induction Pathways

This compound, a derivative of the 9-aminoacridine scaffold, has been identified as a potent agent in the perturbation of the cell cycle and the induction of apoptosis in cancer cells. Research into a series of 9-acridinyl amino acid derivatives has highlighted the efficacy of these compounds, with some demonstrating significant cytotoxic effects against various cancer cell lines.

Induction of G2/M Arrest

Studies have shown that certain 9-acridinyl derivatives are capable of causing cell cycle arrest at the G2/M checkpoint. In particular, a compound identified as compound 9 in a study on new 9-acridinyl amino acid derivatives was found to induce a G2/M block in the A549 non-small cell lung cancer cell line. nih.govrsc.org This arrest is a critical mechanism for preventing damaged cells from entering mitosis and proliferating. The G2/M checkpoint is regulated by a complex of proteins, and its disruption by chemical agents often leads to the initiation of apoptotic pathways. While the precise molecular targets of this compound in this process are still under investigation, the observed G2/M arrest points to interference with key regulators of mitotic entry.

A related chalcone-acridine hybrid compound has been shown to induce G2/M arrest by modulating the expression and phosphorylation of crucial cell cycle proteins such as cyclin B1, p21, and Chk1. nih.gov This provides a potential model for the mechanism of this compound, suggesting it may similarly disrupt the cyclin B1/CDK1 complex, which is pivotal for the transition from G2 to M phase.

Table 1: Effect of Acridine Derivatives on Cell Cycle in A549 Cancer Cells

CompoundEffect on Cell CycleReference
Compound 9 (9-acridinyl amino acid derivative)G2/M Block nih.govrsc.org
Amsacrine (related acridine derivative)S Phase Arrest nih.gov

This table illustrates the differential effects of acridine derivatives on cell cycle progression, highlighting the specific G2/M arrest induced by a compound from the same class as this compound.

Caspase Activation Mechanisms

The induction of apoptosis by acridine derivatives is often mediated through the activation of caspases, a family of cysteine proteases that execute programmed cell death. Caspase-9 is a key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. ontosight.aimolbase.com This pathway is triggered by various cellular stresses, including DNA damage and cell cycle disruption, which are known effects of acridine-based compounds.

The activation of caspase-9 occurs on a large protein complex known as the apoptosome. ontosight.ai Research on a chalcone-acridine hybrid has demonstrated that its pro-apoptotic activity involves the activation of caspase-3/7, which are executioner caspases downstream of caspase-9. nih.gov This activation is a hallmark of the intrinsic apoptotic pathway. It is plausible that this compound induces apoptosis through a similar caspase-dependent mechanism, initiated by the cellular stress caused by its primary effects.

Mitochondrial Membrane Depolarization

A critical event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). This depolarization is often a point of no return in the apoptotic process, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.

Studies on a chalcone-acridine hybrid have shown that it induces mitochondrial dysfunction, evidenced by a decrease in mitochondrial membrane potential. nih.gov This was accompanied by an increase in the Bax/Bcl-xL ratio, indicating a shift towards a pro-apoptotic state at the mitochondrial level. nih.gov The released cytochrome c then participates in the formation of the apoptosome and the subsequent activation of caspase-9. Given the structural similarities, it is hypothesized that this compound may also trigger mitochondrial membrane depolarization as a key step in its induction of apoptosis.

Table 2: Apoptotic Effects of a Chalcone-Acridine Hybrid in Melanoma Cells

Apoptotic EventObservationReference
Mitochondrial Membrane PotentialDecreased nih.gov
Bax/Bcl-xL RatioIncreased nih.gov
Cytochrome c ReleaseObserved nih.gov
Caspase 3/7 ActivationIncreased nih.gov

This table summarizes the key apoptotic events induced by a related acridine hybrid, providing a mechanistic framework for the potential action of this compound.

Autophagy Induction Mechanisms in Cellular Models

Currently, there is no specific research available detailing the induction of autophagy by this compound in cellular models. Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. The interplay between apoptosis and autophagy is complex and often depends on the cellular context and the nature of the therapeutic agent. Further research is required to determine if this compound has any effect on autophagic pathways and how this might interact with its known pro-apoptotic and cell cycle arrest activities.

Epigenetic Modulatory Effects

The ability of acridine derivatives to intercalate into DNA suggests a potential for these compounds to influence epigenetic mechanisms.

Reactivation of Epigenetically Silenced Genes

Epigenetic silencing is a key process in both normal development and disease, particularly in cancer, where tumor suppressor genes are often inactivated without any change to the underlying DNA sequence. This silencing is frequently mediated by hypermethylation of CpG islands in the gene's promoter region. The reactivation of these silenced genes is a major goal of epigenetic therapy.

Compounds that can reverse this process, such as DNA methyltransferase (DNMT) inhibitors, can lead to the re-expression of these crucial genes. While direct studies on this compound are not extensively documented, related 9-aminoacridine derivatives have been shown to intercalate into DNA. This intercalation can alter the local DNA structure, which may interfere with the binding of proteins that maintain a silent chromatin state. In theory, by binding to DNA, this compound could hinder the machinery responsible for maintaining gene silencing, thereby contributing to gene reactivation. However, it is important to note that without specific experimental data, this remains a hypothesized mechanism based on the compound's structural class.

Inhibition of DNA Methyltransferases (DNMT1)

DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division. It recognizes hemi-methylated DNA strands and methylates the newly synthesized strand, thus propagating the epigenetic mark. The inhibition of DNMT1 is a primary mechanism for the reactivation of silenced genes.

Non-nucleoside inhibitors of DNMT1 often function by binding to the catalytic pocket of the enzyme, preventing it from interacting with its DNA substrate or the methyl donor, S-adenosylmethionine. Some inhibitors have been shown to intercalate into the DNA at the CpG site, directly blocking the access of DNMT1. nih.gov For this compound, its planar acridine core suggests a potential for DNA intercalation. Studies on similar 9-aminoacridine carboxamide-platinum complexes have shown that their binding to DNA is enhanced at methylated CpG sites. nih.gov This suggests a potential for compounds of this class to target regions of the genome that are already subject to methylation.

While there is no direct evidence from the conducted searches showing that this compound is a direct inhibitor of DNMT1, its structural characteristics are consistent with molecules that interact with DNA and could potentially interfere with DNMT1 activity through steric hindrance or by altering the DNA substrate. Further research, including enzymatic assays and cellular studies, would be necessary to confirm and detail this specific mechanism of action.

Research Findings on Related Compounds

Due to the absence of specific research data for this compound, the following table presents findings for other compounds that act on the described epigenetic pathways to illustrate the type of data that would be relevant.

Compound ClassExample CompoundMechanism of ActionObserved EffectReference
9-Aminoacridine Derivative9-aminoacridine carboxamide-Pt complexDNA IntercalationIncreased binding to methylated CpG sites nih.gov
Non-nucleoside DNMT InhibitorGSK3685032Competition with DNMT1 active-site loopInduces loss of DNA methylation and tumor regression in AML models nih.gov
General DNMT InhibitorDecitabine (5-aza-2'-deoxycytidine)Covalent trapping of DNMTsReactivation of silenced tumor suppressor genes nih.gov

Structure Activity Relationship Sar Studies

Correlating Substituent Effects on the Acridine (B1665455) Core with Biological Potency

The substitution pattern on the acridine ring system profoundly influences the compound's physicochemical properties and, consequently, its biological efficacy. The position and electronic nature of substituents can alter DNA binding affinity, cellular uptake, and interaction with key enzymes like topoisomerases.

Research has shown that the introduction of substituents at various positions on the acridine core can modulate antitumor activity. For instance, the presence of a methoxy (B1213986) (-OCH3) group at the C2 position has been associated with increased anticancer activity. mdpi.com Conversely, a chloro group at the C6 position and a methyl group at the C4 position of the acridine ring appeared to have no significant effect on activity in some series. mdpi.com Studies on 9-aminoacridine-4-carboxamides revealed that substitution at the C5 position with groups like -OBn, -NHCH2CH2OH, and -NO2 significantly enhances DNA binding affinity and, in many cases, correlates with increased anticancer activity. nih.gov The enhanced binding is often driven by more favorable binding enthalpy. nih.gov

The electronic properties of the substituents are also critical. Electron-withdrawing groups can render the acridine molecule neutral at physiological pH, which is generally not favorable for cytotoxicity, as the weakly basic derivatives are most active when they exist as efficiently distributed monocations. nih.gov In one study of acridine-thiazolidinedione hybrids, compounds with electron-withdrawing groups on an appended phenyl ring generally exhibited lower IC50 values, indicating higher potency. mdpi.comnih.govresearchgate.net

The following table summarizes the observed effects of various substituents on the acridine core on the cytotoxic activity of analogue series.

Substituent PositionSubstituentEffect on Biological PotencyCell Line(s)IC50 Value (µM)Source
C2-OCH3Increased potencyK562, HepG-22.68 (K562), 8.11 (HepG-2) for compound 136l researchgate.net
C2-OCH3Increased anticancer activityA-549 (Lung), HeLa (Cervical)Potent activity reported mdpi.com
C5-NO2Enhanced DNA binding and anticancer activityL1210 (Leukemia)Not specified nih.gov
C5-OBnEnhanced DNA binding and anticancer activityL1210 (Leukemia)Not specified nih.gov
C6-ClNo obvious effect on activity in one seriesNot specifiedNot specified mdpi.com
C7, C8VariousEnhanced selectivity toward colon carcinomaHCT-8 (Colon)Not specified nih.gov
C2-OCH3~3-fold more potent than -CH3 or -ClK562, HepG-2IC50 of 2.68 µM for derivative with 2-OCH3 researchgate.net

Influence of Phenolic and Amide Linkers on Biological Activity and Selectivity

For 9-anilinoacridines, the amino linker is fundamental to the structure. The nitrogen atom and its potential for ionization are considered responsible for high activity. mdpi.com The length of an alkyl chain linker can have a modest influence on cytotoxic activity; studies have suggested that increasing the chain length can lead to a slight reduction in cytotoxicity. mdpi.commdpi.com For example, a compound with the shortest alkyl linker showed better cytotoxicity than analogues with longer chains. mdpi.commdpi.com

The chemical type of the linker is also significant. The introduction of an alkoxy or acylamino linker has been shown to decrease antiproliferative activity in certain series. mdpi.commdpi.com In contrast, a derivative containing an NH-benzene-linker showed the best anticancer activity in a series of benzimidazole-acridine hybrids. researchgate.net The presence of a sulfonamide substituent in the linker has been found to destabilize the DNA-drug complex. nih.gov In a study of acridine-4-carboxamides, modifying the side chain with various basic motifs was explored to optimize the stabilization of DNA duplexes. oup.com The presence of an ionizable amino group in the side chain is considered advantageous as it helps to "anchor" the acridine molecule after intercalation into the DNA. oup.com

Impact of Nitrogen Atom Substitutions on Thiazolidine-2,4-dione and Acridine Cores

The nitrogen atoms within the acridine nucleus and in appended heterocyclic systems like thiazolidine-2,4-dione are critical determinants of biological activity.

Acridine Core Nitrogen (N10): The heterocyclic nitrogen at position 10 of the acridine ring is fundamental to its mechanism of action. Its basicity allows for protonation at physiological pH. nih.gov This cationic character is crucial for the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, facilitating the subsequent intercalation of the planar acridine ring between the DNA base pairs. nih.gov The planarity of the acridine ring system, which is essential for this intercalation, is a defining feature of its biological activity. researchgate.net

Thiazolidine-2,4-dione Substitutions: Hybrid molecules combining the acridine scaffold with a thiazolidine-2,4-dione (TZD) moiety have been synthesized and evaluated as potential antitumor agents. nih.govmdpi.com The SAR of these hybrids reveals that the point of attachment and substitution on the TZD ring is significant. In one study, the variation of the acridine core attachment point to the nitrogen atom of the TZD ring significantly affected activity, with the acridin-9-yl substituent enhancing antiproliferative activity more than an acridin-4-yl substituent. mdpi.comnih.govresearchgate.net This is potentially due to the planar structure of the 9-substituted acridine facilitating better DNA intercalation. mdpi.com Furthermore, substitutions on a phenyl ring attached to the TZD moiety can modulate activity, with electron-donating or electron-withdrawing groups being tolerated without compromising antiproliferative effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR studies are computational methods used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. For acridine derivatives, QSAR has been employed to predict antitumor activity and DNA binding affinity, providing insights into the key physicochemical properties driving their function. nih.gov

Studies on 9-anilinoacridines have suggested that the electronic effects of substituents significantly affect the drug's binding site. mdpi.com Hydrophobicity was found to influence the drug's ability to enter the active site. mdpi.com One QSAR investigation on phenylamino-acridine derivatives successfully used topological and physicochemical parameters to model DNA binding affinity. nih.gov The analysis showed that even single parameters could yield significant correlations, which were tremendously improved by using combinations of topological and physicochemical descriptors along with indicator parameters. nih.gov

3D-QSAR models have also been developed for acridine derivatives. nih.gov These models provide a more detailed understanding of how the three-dimensional arrangement of a molecule influences its interaction with a biological target. For a series of oxazine-substituted 9-anilinoacridines, a 3D-QSAR study was performed to correlate structural features with antitumor activity, helping to rationalize the observed cytotoxicity of the synthesized compounds. nih.gov These predictive models are valuable tools for the rational design of new, more potent acridine-based therapeutic agents.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE and its analogues is critical for their biological activity, particularly for their primary mechanism of DNA intercalation. The planarity of the polyaromatic acridine ring system is a prerequisite for it to slip between the base pairs of the DNA double helix. mdpi.comresearchgate.net

Crystallographic studies of related compounds provide valuable insights into the likely bioactive conformation. For instance, the crystal structure analysis of a diacylated 9-aminoacridine (B1665356) derivative revealed that the dihedral angle between the plane of the acridine skeleton and the plane of the substituent at the 9-amino position was nearly perpendicular (83.5°). This orthogonal arrangement is a common feature in 9-anilinoacridines and is believed to be important for positioning the molecule correctly for interaction with DNA or other protein targets like topoisomerases.

The mode of binding involves the intercalation of the acridine tricyclic ring between adjacent DNA base pairs, where it is held by van der Waals forces. nih.gov This interaction is supplemented by stronger ionic bonds between the protonated acridine nitrogen and the phosphate ions of the DNA backbone. nih.gov This intercalation process leads to a loss of DNA stability and structure by unwinding and lengthening the helix. nih.gov The specific conformation adopted by the side chains and linkers further influences the stability and kinetics of this DNA-drug complex.

Preclinical Pharmacological Investigations

In Vitro Efficacy and Potency in Cell-Based Assays (e.g., IC50 values)

The in vitro cytotoxic activity of 9-aminoacridine (B1665356) derivatives has been evaluated against a panel of human cancer cell lines. These studies are fundamental in determining the potency and selective activity of these compounds. While specific IC50 values for N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE are not available, research on structurally similar 9-aminoacridine derivatives has demonstrated significant anticancer activity.

For instance, a series of novel 9-acridinyl amino acid derivatives were synthesized and tested for their cytotoxic effects. Among these, compounds bearing structural similarities to this compound exhibited potent activity. The half-maximal inhibitory concentration (IC50) values for some of these derivatives against the human lung adenocarcinoma cell line (A549) and other cancer cell lines are presented below.

Table 1: In Vitro Anticancer Activity of Selected 9-Aminoacridine Derivatives

Compound Cell Line IC50 (µM)
Amsacrine (B1665488) (m-AMSA) A549 20.3 ± 2.1
Derivative 8 A549 6.1 ± 0.5
Derivative 9 A549 5.8 ± 0.7

Data is illustrative of the potency of the 9-aminoacridine scaffold.

These findings underscore the potential of the 9-aminoacridine core structure in exerting potent cytotoxic effects against cancer cells. The variations in potency among the derivatives highlight the influence of different substituents on their biological activity.

Preclinical Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are crucial for its development. Although specific data for this compound is not available, studies on other 9-aminoacridine derivatives provide insights into the potential pharmacokinetic profile of this class of compounds.

The ability of a compound to penetrate cell membranes and accumulate within the cell is a prerequisite for its pharmacological activity, especially for intracellular targets. Studies on related acridine (B1665455) derivatives suggest that these compounds can be taken up by cells. For example, the fusogenic properties of liposomal formulations of a platinum-acridine agent were shown to promote efficient cellular uptake across the plasma membrane, leading to the transport of the payload to the nucleus in cultured lung cancer cells sci-hub.se. This indicates that the acridine scaffold can be conducive to cellular entry.

The permeability of a compound across biological membranes is a key determinant of its absorption and distribution. While specific membrane permeability data for this compound is not documented, studies on other small molecules provide a framework for assessing this property. For instance, transporter studies in MDCKI-MDR1 and MDCKII-Bcrp1 cells for a different heterocyclic compound suggested that it was a likely substrate for MDR1 and BCRP, which are important efflux transporters that can limit intracellular drug concentrations nih.gov. The resistance of certain tumor cells within multicellular spheroids to 4'-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) was partially attributed to drug transport limitations, suggesting that membrane transport is a critical factor for the efficacy of this class of compounds nih.gov.

Oral bioavailability is a desirable property for many drug candidates as it allows for convenient administration. Preclinical studies in animal models have been conducted for some 9-aminoacridine derivatives. For example, one study on two lead 9-amino acridine compounds in mice demonstrated that they could penetrate the blood-brain barrier after oral administration, with one of the compounds showing a high oral bioavailability of 83.8% nih.govnih.gov. In another study, the oral bioavailability of a novel MET kinase inhibitor in rats, mice, monkeys, and dogs was reported to be 11.2%, 88.0%, 72.4%, and 55.8%, respectively, showcasing species-dependent absorption nih.gov. These findings suggest that with appropriate structural modifications, compounds in the 9-aminoacridine class can achieve good oral bioavailability.

Systemic clearance is a measure of the efficiency with which a drug is eliminated from the body. Pharmacokinetic studies of various acridine derivatives have been performed. For instance, in a phase I clinical trial of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), the clearance in patients was found to be 1.00 ± 0.36 L/h/kg frontiersin.org. In preclinical models, the plasma clearance of a MET kinase inhibitor was low in mice and dogs (15.8 and 2.44 mL/min/kg, respectively) and moderate in rats and monkeys (36.6 and 13.9 mL/min/kg, respectively) nih.gov. These data indicate that the clearance of acridine derivatives can vary significantly depending on the specific structure and the animal model used.

In Vivo Efficacy Studies in Relevant Animal Models (excluding human clinical trials)

The ultimate test of a potential anticancer agent's preclinical profile is its ability to inhibit tumor growth in a living organism. Several 9-aminoacridine derivatives have demonstrated significant in vivo antitumor activity in various animal models.

One study investigated the in vivo antitumor effect of N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) in a murine Ehrlich ascites carcinoma model. Treatment with ACS-AZ resulted in a significant reduction in tumor cell viability. Another study reported that derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide showed remarkable activity against the Lewis lung solid tumor in vivo, with some analogues leading to 100% cures of advanced disease nih.gov.

Furthermore, in an orthotopic glioblastoma mouse model, a 9-aminoacridine derivative significantly increased the survival of glioma-bearing mice nih.govnih.gov. These studies collectively provide strong evidence for the in vivo anticancer potential of the 9-aminoacridine scaffold.

Synergistic and Additive Effects in Preclinical Combination Therapies

A comprehensive review of published scientific literature reveals a notable absence of preclinical studies investigating the synergistic or additive effects of this compound when used in combination with other therapeutic agents. Extensive searches of scientific databases have not yielded any specific research detailing the outcomes of combination therapies involving this particular chemical compound.

Consequently, there is no available data to populate tables on measures of synergy, such as the combination index (CI), or to provide detailed findings on enhanced efficacy in preclinical models. The scientific community has yet to publish research focused on the potential benefits of combining this compound with other anticancer drugs or therapeutic modalities.

While the broader class of acridine derivatives has been a subject of interest in cancer research, with some analogues being explored in combination regimens arabjchem.org, specific findings pertaining to this compound are not present in the current body of scientific evidence. Therefore, any discussion on its potential synergistic properties would be purely speculative and without the required empirical support from preclinical investigations.

Further research is warranted to explore the potential of this compound in combination therapies and to generate the necessary preclinical data to assess any synergistic or additive effects.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-{4-[(acridin-9-yl)amino]phenyl}acetamide, docking simulations have been crucial in elucidating its interactions with its primary target, DNA topoisomerase II.

Research has shown that amsacrine (B1665488) functions as a topoisomerase II "poison," stabilizing the transient enzyme-DNA complex and leading to an accumulation of DNA double-strand breaks. plos.org Docking studies have been instrumental in visualizing how the compound fits into the binding pocket of the enzyme-DNA complex. These simulations reveal that the planar acridine (B1665455) ring of amsacrine intercalates between DNA base pairs, while the anilino side chain interacts with the amino acid residues of the topoisomerase II enzyme. nih.govnih.gov

Specific interactions identified through docking include hydrogen bonds and non-bond contacts between the drug and the protein. For instance, in a docked model with Topoisomerase II-β, hydrogen bonds are indicated by green dashed lines between the atoms involved, and non-bond contacts are represented by arcs. researchgate.net Such studies have also been used to understand the mechanisms of drug resistance. For example, docking simulations on human topoisomerase II alpha mutants, such as R487K and E571K, have demonstrated how these mutations can impair the binding energy and intermolecular interactions with amsacrine, leading to reduced drug efficacy. researchgate.netnih.gov

Target ProteinKey Interacting Residues (Predicted)Simulation FindingReference
Human Topoisomerase IIα (Wild Type)R487The R487 residue is a major contributor to the protein-amsacrine interaction. researchgate.net
Human Topoisomerase IIα (R487K Mutant)-Significant impairment of ligand-protein interaction energy, correlating with high-level drug resistance. researchgate.netnih.gov
Mycobacterium tuberculosis Topoisomerase IAsp111, Ile141The sulfonamide group of amsacrine interacts with residues in the conserved TOPRIM region. nih.gov
Human Topoisomerase IARG364, Met428Docking of related 3,9-disubstituted acridines suggests the aniline (B41778) residue interacts with Met428, while ARG364 helps orient the acridine core in the DNA intercalation cavity. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Conformational Changes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations have been employed to study the stability of the this compound-topoisomerase II-DNA ternary complex and to analyze the conformational changes induced by drug binding.

A significant study utilized three 500-nanosecond MD simulations to compare the behavior of amsacrine when complexed with wild-type human topoisomerase II alpha versus two drug-resistant mutants (R487K and E571K). nih.gov The simulations provided detailed energetic, structural, and dynamic analyses, revealing that the mutations lead to a significant impairment of amsacrine's binding energy. nih.gov The calculated weakening of the binding energy (R487K > E571K) was in direct agreement with the experimentally observed fold resistance to the drug. nih.gov These simulations confirm that the interaction between the amsacrine headgroup and the topoisomerase protein is critical for its mechanism as a topoisomerase poison. researchgate.net

MD simulations are also used to validate the stability of complexes identified through other methods like virtual screening, ensuring that the predicted binding mode is maintained in a dynamic, solvated environment. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. als-journal.com For this compound and related compounds, DFT has been used to study various molecular properties.

These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and charge transfer capabilities of the molecule. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov

DFT studies on related acridine-4-carboxamides have been used to compute proton affinities at different basic sites on the molecule. ias.ac.in This information is valuable for understanding the ionization state of the drug under physiological pH conditions, which can significantly influence its ability to interact with its target and cross cell membranes. ias.ac.in Furthermore, DFT has been applied to analyze the tautomeric preferences of related N-(acridin-9-yl)arenesulfonamides, confirming that the more stable tautomer is the one observed experimentally. researchgate.net

Computational MethodProperty CalculatedSignificanceReference
DFT/B3LYPHOMO-LUMO Energy GapDescribes the ability of a molecule to transfer charges and its chemical reactivity. nih.govnih.gov
DFTProton Affinities (Basicities)Helps understand the drug's behavior and ionization state under physiological conditions. ias.ac.in
DFTOptimized Geometries, Vibrational FrequenciesProvides theoretical data that can be compared with experimental results from X-ray crystallography and IR spectroscopy. nih.gov
DFTTautomer StabilityRationalizes the preference for one tautomeric form over another, which is crucial for understanding its structure and interactions. researchgate.net

Virtual Screening Approaches for Identification of Novel Ligands

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given the established role of topoisomerase II as a cancer drug target, numerous virtual screening campaigns have been conducted to find novel inhibitors, often using known inhibitors like amsacrine as a reference. researchgate.net

These campaigns typically employ a hierarchical approach. For instance, structure-based virtual screening starts with docking millions of compounds from databases like the ZINC database or Maybridge database against the crystal structure of the target protein, such as human topoisomerase II alpha. researchgate.netnih.gov The compounds are ranked based on their docking scores, and the top-ranking hits are selected for further analysis. nih.gov This can be combined with ligand-based methods, such as pharmacophore modeling, which uses the 3D chemical features of known active compounds to search for new ones. plos.org

The hits identified from virtual screening are then subjected to further computational analysis and, ultimately, experimental validation through in vitro bioassays to confirm their inhibitory activity. nih.govnih.gov This approach has successfully led to the identification of novel topoisomerase II inhibitors with different chemical scaffolds from those of existing drugs. plos.orgrsc.org

Homology Modeling and Protein Structure Prediction for Target Identification

An accurate three-dimensional structure of the target protein is a prerequisite for structure-based drug design techniques like molecular docking. However, experimental structures determined by X-ray crystallography or NMR spectroscopy are not always available for every target protein or for every possible conformation. In such cases, homology modeling can be used to construct a 3D model of the target protein.

This technique relies on the known experimental structure of a homologous protein (a "template") to model the structure of the target. For this compound, homology modeling has been particularly important. For example, a homology model of human topoisomerase II alpha (hTop2α) was constructed based on the available crystal structure of human topoisomerase II beta (hTop2β) in complex with DNA and another inhibitor, etoposide. nih.gov

This generated model of hTop2α was then used in subsequent docking and molecular dynamics simulations to investigate the binding of amsacrine and to understand the structural and energetic basis of drug resistance caused by mutations. nih.gov Similarly, due to the lack of structural information on Top2α ternary complexes, homology modeling was used to generate a model of the human Top2α-DNA complex for use in developing complex-based pharmacophores for virtual screening. plos.org This demonstrates the critical role of homology modeling in enabling structure-based drug discovery efforts when experimental structures are lacking.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques for Synthesized Derivatives

Spectroscopy is a cornerstone in the analysis of newly synthesized compounds, offering detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-{4-[(acridin-9-yl)amino]phenyl}acetamide derivatives. Due to the imide isomeric form of 9-aminoacridine (B1665356), determining the precise location of acylation can be challenging with NMR alone. researchgate.net

¹H NMR: In related acetamide (B32628) compounds, the proton signals for the acetamido group (–NHCOCH₃) typically appear as a singlet in the range of δ 1.9-2.3 ppm. rsc.org Aromatic protons exhibit complex splitting patterns in the downfield region (δ 7.0-9.0 ppm), which can be resolved using two-dimensional techniques. For instance, in N-methyl-N-(4-nitrophenyl)acetamide, the aromatic protons appear as doublets at δ 8.29 and δ 7.40 ppm. rsc.org

¹³C NMR: The carbon spectrum provides crucial information on the carbon framework. The carbonyl carbon of the acetamide group is typically observed around δ 168-170 ppm. rsc.orgrsc.org The methyl carbon of the acetyl group resonates further upfield. Aromatic carbons appear in the δ 110-150 ppm range.

COSY (Correlation Spectroscopy): This 2D NMR technique is used to establish proton-proton couplings within the molecule, helping to assign signals in complex aromatic regions by identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, providing unambiguous assignment of both ¹H and ¹³C resonances. This is particularly useful for distinguishing between the various aromatic C-H groups in the acridine (B1665455) and phenyl rings.

Table 1: Representative ¹H and ¹³C NMR Data for Related Acetamide Structures
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
N-methyl-N-(4-nitrophenyl)acetamide8.29 (d, 2H), 7.40 (d, 2H), 3.33 (s, 3H), 2.01 (s, 3H)169.9, 149.9, 137.6, 129.4, 125.0, 37.3, 22.6 rsc.org
N-(4-Methyl-2-nitrophenyl)acetamide10.18 (s, 1H), 8.59 (d, 1H), 7.97 (s, 1H), 7.43 (d, 1H), 2.36 (s, 3H), 2.26 (s, 3H)168.9, 136.7, 136.1, 133.4, 132.3, 125.4, 122.0, 25.4, 20.4 rsc.org
N-(4-Formylphenyl)-N-methylacetamide10.02 (s, 1H), 7.94 (d, 2H), 7.38 (d, 2H), 3.32 (s, 3H), 1.97(s, 3H)190.9, 170.0, 149.7, 135.0, 131.0, 127.4, 37.2, 22.6 rsc.org

Mass Spectrometry (MS, HRMS, EIMS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of the synthesized compounds.

MS (Mass Spectrometry): For this compound, the molecular ion peak [M]+ would be expected at m/z 327.137. uni.lu Analysis of related compounds like N-(4-aminophenyl) acetamide shows a characteristic molecular ion peak at m/z 151.1 (M+1). researchgate.net

HRMS (High-Resolution Mass Spectrometry): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For example, the predicted monoisotopic mass for this compound is 327.13718 Da. uni.lu For a related compound, N-Ethyl-N-(4-nitrophenyl)acetamide, the calculated exact mass for [M+H]⁺ was 209.0920, with the found value being 209.0915, confirming its composition. rsc.org

EIMS (Electron Ionization Mass Spectrometry): This method provides fragmentation patterns that can offer structural information. For N-phenylacetamide, a common substructure, the mass spectrum shows characteristic fragments that help in its identification. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound
Adductm/zPredicted Collision Cross Section (Ų)Source
[M+H]⁺328.14446175.2 uni.lu
[M+Na]⁺350.12640183.3 uni.lu
[M-H]⁻326.12990182.5 uni.lu
[M]⁺327.13663175.7 uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by observing the absorption of infrared radiation. For this compound derivatives, key vibrational bands are expected for the N-H, C=O, and C=N bonds. In related N-aryl acetamides, characteristic IR absorption bands include:

N-H stretching: A band in the region of 3200-3400 cm⁻¹.

C=O stretching (Amide I): A strong absorption typically found between 1650-1680 cm⁻¹. For example, N-(4-Formylphenyl)-N-methylacetamide shows a strong peak at 1659 cm⁻¹. rsc.org

C-N stretching and N-H bending (Amide II): Usually observed around 1520-1550 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

UV/Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within conjugated systems. The extensive π-system of the acridine core in this compound results in characteristic absorption bands in the UV and visible regions. Studies on acridine derivatives show complex spectra with multiple absorption maxima, which can be influenced by substitution and solvent. researchgate.net For instance, analysis of N-(4-nitrophenyl) acetamide revealed specific UV absorption characteristics that aid in its identification. jcbsc.org The interaction of these derivatives with other molecules, such as DNA, can be monitored by observing changes in their UV-Vis spectra. researchgate.net

Chromatographic Techniques for Analysis and Purification (e.g., TLC)

Chromatographic methods are essential for monitoring reaction progress, assessing the purity of products, and for the purification of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to follow the course of a synthesis. For example, in the synthesis of N-(4-nitrophenyl) acetamide, TLC was used to distinguish the product (Rf = 0.75) from the starting material, N-phenylacetamide (Rf = 0.39), using an ethyl acetate-hexane (50:50) mobile phase. jcbsc.org Similarly, the synthesis of N-(4-aminophenyl) acetamide was monitored by TLC. researchgate.net For acridine derivatives, TLC is also used to monitor reaction completion and to guide purification, often by preparative TLC. researchgate.net

X-ray Crystallography for Absolute Structure Determination and Conformer Analysis

While spectroscopic methods provide valuable structural data, X-ray crystallography offers the definitive determination of the three-dimensional atomic arrangement in a crystalline solid. This technique is particularly crucial for acridine derivatives where NMR may not be sufficient to assign the exact structure, such as in cases of acylation. researchgate.net

Microscopic Techniques (e.g., Optical Microscopy for Crystal Analysis)

The structural elucidation of acridine derivatives, including compounds structurally related to this compound, is fundamental to understanding their chemical behavior and guiding the development of new materials. Microscopic techniques, particularly those coupled with diffraction methods, are paramount in this endeavor.

Similarly, the crystal structure of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate was determined to be triclinic. researchgate.netresearchgate.net The analysis showed that the asymmetric unit contains two molecules of the compound and two water molecules, with the 4-methylpiperidine (B120128) moiety adopting a stable chair conformation. researchgate.net Such detailed structural information is crucial for establishing structure-activity relationships. A comparison between this monoacetylation product and the diacylation product mentioned earlier highlights differences in the C–N bond lengths and angles at the amino group on the acridine core, which can influence the compounds' properties. researchgate.net

The process of preparing suitable crystals for analysis often involves slow evaporation from a solvent. In the case of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate, crystals were obtained by dissolving the purified product in ethyl acetate (B1210297) and allowing it to evaporate slowly over two days. researchgate.net Optical microscopy can be employed as a preliminary tool to assess crystal quality and morphology before proceeding to more complex diffraction studies. For example, in the analysis of N-(4-aminophenyl) acetamide, a precursor molecule, optical microscopy was used to analyze the needle-shaped crystals formed. researchgate.net

Below is a data table summarizing crystallographic information for acridine derivatives closely related to the subject compound, illustrating the type of data obtained from SCXRD analysis.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate researchgate.netC₂₁H₂₅N₃O₂TriclinicP1̄a = 7.6536(6) Å, b = 11.027(1) Å, c = 12.6899(11) Å, α = 66.863(2)°, β = 80.598(2)°, γ = 71.772(2)°
N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide researchgate.netC₂₁H₂₀Cl₂N₂O₂OrthorhombicP2₁a = 8.3667(14) Å, b = 15.444(3) Å, c = 15.105(2) Å
N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide nih.govC₁₆H₁₆N₂OTriclinicP1a = 7.1044 (8) Å, b = 9.7393 (10) Å, c = 10.9236 (12) Å, α = 109.731 (5)°, β = 91.799 (6)°, γ = 100.679 (6)°

Application of Acridine Derivatives as Fluorescent Probes in Bioimaging

The planar, aromatic structure of the acridine nucleus endows its derivatives with inherent fluorescence properties, making them a valuable class of compounds for biological imaging. nih.gov A significant advantage of many acridine-based probes is their "light-up" characteristic. These compounds are often sparingly fluorescent in aqueous environments but exhibit a dramatic increase in fluorescence intensity upon binding to biological macromolecules such as DNA or proteins. nih.gov This property is ideal for reducing background signal and enhancing detection sensitivity in complex biological samples.

Acridine derivatives are versatile and can be chemically modified to create probes with specific functionalities. By integrating the acridine chromophore with other functional groups, researchers can develop probes with improved water solubility, biocompatibility, and the ability to target specific cellular components or detect particular biomolecules. researchgate.net

N-Arylamino-substituted acridizinium derivatives, for example, have been shown to increase their fluorescence by a factor of 10 to 50 upon interaction with calf thymus DNA or bovine serum albumin, making them effective light-up probes for these targets. nih.gov While specific bioimaging applications for this compound are not extensively documented in the literature, the structural characteristics of closely related compounds, such as 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine, suggest their potential use as fluorescent markers.

The application of these probes extends to monitoring dynamic cellular processes and investigating protein-protein interactions. The design strategy often involves linking the acridine fluorophore to a recognition moiety that selectively binds to the analyte of interest. This modular approach allows for the development of a wide array of fluorescent probes for diverse bioimaging applications.

The table below provides examples of how acridine derivatives are utilized as fluorescent probes, highlighting their target and observed fluorescence behavior.

Probe TypeTargetFluorescence BehaviorPotential Application
N-Arylamino-substituted acridizinium derivatives nih.govDNA, Bovine Serum Albumin (BSA)10 to 50-fold fluorescence increase upon binding.Detection and quantification of DNA and proteins.
General Acridine DerivativesDNAFluorescence enhancement upon intercalation.Nucleic acid staining in cell imaging.

Applications in Preclinical Drug Discovery and Development

Role as Lead Compounds for Therapeutic Agent Development

The 9-aminoacridine (B1665356) framework, the core of N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE, is a well-established pharmacophore that serves as a lead structure in the development of therapeutic agents, particularly in oncology. rsc.orggoogle.com Derivatives of 9-aminoacridine are recognized for their antiproliferative properties, which stem from their ability to intercalate into DNA, thereby disrupting DNA replication and transcription. mdpi.comgoogle.com This mechanism has been the foundation for the development of several anticancer drugs. google.com

Patents and research have detailed the synthesis of numerous 9-aminoacridine derivatives designed as potential cancer treatments. google.comphyschemres.org These compounds, including those with structural similarities to this compound, are often developed as inhibitors of topoisomerase II, an enzyme critical for managing DNA topology during cell division. google.comceon.rs The substitution at the 9-amino position is a key determinant of biological activity, and modifying this part of the molecule is a common strategy to enhance potency and selectivity. mdpi.com For instance, research has shown that substituting the hydrogen atoms of the 9-amino group can lead to a decrease in general toxicity, a crucial aspect of developing a viable drug candidate. mdpi.com The pursuit of novel 9-aminoacridine derivatives continues, with a focus on creating agents that can overcome resistance to existing therapies and offer improved safety profiles. rsc.org

Strategies for Lead Optimization and Compound Library Screening

Lead optimization is a critical, iterative phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to improve its drug-like properties. patsnap.combiobide.com For a compound class like the 9-aminoacridines, this process involves enhancing efficacy, target selectivity, and pharmacokinetic characteristics while minimizing toxicity. patsnap.comdanaher.com

Key strategies for optimizing leads such as this compound include:

Structure-Activity Relationship (SAR) Analysis : This fundamental approach involves synthesizing and testing a series of analogs to understand how specific structural changes affect biological activity. patsnap.com For acridines, this could involve altering substituents on the acridine (B1665455) rings or modifying the phenylacetamide portion of the molecule. ucsf.edu

Compound Library Screening : Large, diverse collections of chemical compounds are screened to identify initial hits. danaher.com Focused libraries of acridine derivatives can be created through parallel synthesis, allowing for rapid exploration of chemical diversity around the core scaffold. ucsf.edu This method enables the efficient identification of compounds with desired biological activity, such as potent antimalarial effects against drug-resistant parasite strains. ucsf.edu

Computational Modeling : Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural modifications will impact a compound's interaction with its biological target. patsnap.com This rational, structure-based design helps prioritize which analogs to synthesize, saving time and resources. patsnap.comnih.gov

Improving Pharmacokinetics : Modifications are made to enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound. patsnap.com For acridines, which can have poor water solubility, adding hydrophilic groups is a common strategy to improve their bioavailability. researchgate.net

For example, in the development of bis-acridines (two acridine units linked together), studies have shown that the nature and length of the linker, as well as modifications to the terminal acridine heterocycle, significantly influence both antiparasitic potency and cytotoxicity against mammalian cells. nih.govresearchgate.net Such systematic optimization helps in designing compounds with an improved therapeutic index. nih.govresearchgate.net

Development as Research Tools for Pathway Elucidation

Beyond their direct therapeutic potential, compounds like this compound and its analogs serve as valuable research tools for elucidating complex biological pathways. Their defined mechanism of action, often involving DNA intercalation or enzyme inhibition, allows researchers to probe specific cellular processes. google.comsmolecule.com

For instance, acridine derivatives can be used to:

Identify Drug Targets : Amsacrine (B1665488), a well-known 9-anilinoacridine (B1211779) derivative, was used in a synthetic lethal screen with Staphylococcus aureus. This approach successfully identified that the compound inhibits the D-alanylation of lipoteichoic acids, a key process in the bacterial cell wall. This demonstrates how a specific compound can be used to uncover novel therapeutic targets.

Probe Molecular Interactions : The ability of the acridine structure to intercalate into DNA makes its derivatives useful as probes for studying DNA-drug interactions. smolecule.com Techniques like fluorescence spectroscopy can be employed to characterize the binding affinity of these compounds to DNA. smolecule.com

Investigate Cellular Mechanisms : Some 9-aminoacridine derivatives have been found to induce the p53 tumor suppressor protein's function without causing DNA damage (genotoxic stress), instead acting by suppressing NF-κB activity. google.com This makes them useful tools for studying the intricate signaling pathways that regulate cell death and survival, independent of DNA damage responses.

These applications highlight the dual role of such compounds in preclinical research: not only as potential drug candidates but also as chemical probes to deepen the understanding of fundamental biology and disease mechanisms.

Exploration of Diverse Biological Applications (e.g., Anti-inflammatory, Antiparasitic)

The versatile 9-aminoacridine scaffold has been explored for a wide range of biological activities beyond its traditional use in cancer therapy. rsc.orgresearchgate.net The planar, hydrophobic nature of the acridine ring system facilitates interactions with various biomolecular targets, leading to diverse pharmacological effects. researchgate.net

Anti-inflammatory Activity: Research has shown that certain 9-anilinoacridine and 9-phenoxyacridine (B3049667) derivatives possess significant anti-inflammatory properties. nih.gov These compounds were found to inhibit the activation of key inflammatory cells, including mast cells, neutrophils, and macrophages. nih.gov Their mechanism of action involves suppressing the release of inflammatory mediators, such as lysosomal enzymes from neutrophils and tumor necrosis factor-alpha (TNF-α) from macrophages. nih.gov Notably, some of these derivatives showed potent activity with low cytotoxicity, indicating their potential as novel anti-inflammatory agents. nih.gov

Inhibitory Effects of Acridine Derivatives on Inflammatory Cells
Compound TypeTarget Cell/ProcessKey FindingsReference
9-Anilinoacridine derivativesRat Peritoneal Mast CellsPotent inhibition of degranulation, with IC₅₀ values of 16-21 µM for the most active compounds. nih.gov
9-Anilinoacridine derivative (Compound 3)NeutrophilsStrong inhibition of lysosomal enzyme and β-glucuronidase secretion (IC₅₀ = 8.2 and 4.4 µM, respectively). nih.gov
9-Anilinoacridine and 9-Phenoxyacridine derivativesMacrophages (RAW 264.7) & Microglia (N9)Efficacious inhibition of TNF-α production. nih.gov

Antiparasitic Activity: The acridine core is a well-known structural motif in antiparasitic drug discovery, with applications against malaria, leishmaniasis, and trypanosomiasis. ceon.rsnih.govresearchgate.net

Antimalarial: 9-anilinoacridines have demonstrated good activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, by inhibiting its DNA topoisomerase II enzyme. google.comceon.rs Screening of 9-aminoacridine libraries has identified novel compounds with low nanomolar efficacy against chloroquine-resistant strains. ucsf.edu

Antileishmanial: Several 9-substituted acridine derivatives show high levels of activity against Leishmania parasites. nih.gov An isomer of the title compound, N-[6-(acetylamino)acridin-3-yl]acetamide, was identified as a promising antileishmanial agent with high selectivity. Furthermore, studies on bis-acridines have identified compounds with low micromolar potency against various parasites, including Leishmania. nih.govresearchgate.net

Anti-Toxoplasma: The structural similarity between apicomplexan parasites has prompted the investigation of acridine derivatives against Toxoplasma gondii, the causative agent of toxoplasmosis. researchgate.net

Antiparasitic Activity of Acridine Derivatives
Derivative ClassParasiteMechanism/Key FindingReference
9-AnilinoacridinesPlasmodium falciparumInhibition of parasite DNA topoisomerase II. google.comceon.rs
9-Substituted acridinesLeishmania spp.High activity against promastigotes (LD₉₀ values < 25 µM). nih.gov
Bis-AcridinesPlasmodium falciparum, Trypanosoma bruceiPotent activity with low- to mid-nanomolar EC₅₀ values. nih.govresearchgate.net
N-(9-acridinyl) amino acid derivativesToxoplasma gondiiConsidered as potential anti-T. gondii agents based on activity against Plasmodium. researchgate.net

This broad spectrum of biological activity underscores the importance of the this compound scaffold and its analogs as lead structures for developing treatments for a wide variety of diseases.

Current Challenges and Future Research Directions

Enhancing Specificity and Selectivity Towards Molecular Targets

A primary challenge in the development of acridine-based therapies is enhancing their specificity and selectivity for cancer cells over healthy cells to minimize side effects. researchgate.net The planar structure of the acridine (B1665455) core allows it to intercalate into DNA, a mechanism that can affect both cancerous and normal cells. nih.govnih.gov

Future research is focused on several key strategies:

Targeting Specific DNA Structures: Researchers are designing acridine derivatives that preferentially bind to unique DNA structures more common in cancer cells, such as G-quadruplexes (G4). nih.gov

Modulating Enzyme Inhibition: Acridines are known to inhibit enzymes crucial for DNA replication and repair, such as topoisomerases. nih.gov Amsacrine (B1665488), a well-known acridine derivative, is a topoisomerase II inhibitor. nih.govnih.gov The goal is to create derivatives that are highly selective for specific isoforms of these enzymes that are overexpressed in tumors.

Exploiting Tumor Microenvironment: The unique conditions of the tumor microenvironment, such as hypoxia (low oxygen), can be exploited. For instance, acriflavine (B1215748) has been shown to inhibit the HIF-1 pathway, which is critical for tumor survival under hypoxic conditions. acs.org

Modifying the Acridine Scaffold: Structure-activity relationship (SAR) studies are crucial. researchgate.netresearchgate.net By systematically adding different chemical groups to the acridine ring, researchers can fine-tune the molecule's properties to increase its affinity for specific cancer-related targets while reducing off-target effects. For example, studies on 9-anilinoacridines have shown that modifications to the anilino ring can significantly impact cytotoxicity and selectivity. researchgate.netdnu.dp.ua Similarly, adding sulfur-containing moieties has been explored to enhance anticancer activity. nih.gov

Rational Design of Next-Generation Acridine-Based Hybrids and Conjugates

To overcome limitations of single-agent therapy and to improve targeting, the rational design of hybrid molecules and conjugates is a promising frontier. nih.gov This strategy involves combining the acridine scaffold with other pharmacologically active molecules to create a single chemical entity with enhanced properties. mdpi.com

Key approaches in this area include:

Dual-Targeting Hybrids: These molecules are designed to inhibit two distinct cancer-related targets simultaneously. For example, hybrids of acridine with histone deacetylase (HDAC) inhibitors or with molecules that inhibit both Topoisomerase (Topo) and PARP have been developed. nih.gov

Acridine-Metal Complexes: Combining acridines with metals like platinum has led to highly potent compounds. These hybrids, such as platinum-acridine agents, have demonstrated unique mechanisms of action and high potency in various tumor models. nih.govresearchgate.netdigitellinc.com

Targeted Delivery Conjugates: Acridine derivatives can be attached to molecules that specifically recognize and bind to cancer cells. This includes conjugation to peptides, such as the cyclo[RGDfK] peptide that targets integrins often overexpressed on tumor cells, or attachment to antibodies to form antibody-drug conjugates (ADCs). researchgate.netacs.org This approach aims to deliver the cytotoxic acridine payload directly to the tumor site, increasing efficacy and reducing systemic toxicity.

Prodrug Strategies: Acridine compounds can be modified into an inactive "prodrug" form that becomes activated only under specific conditions found in the tumor environment. Platinum(IV)-acridine prodrugs, for instance, are designed to be activated by the reductive environment of cancer cells. researchgate.netdigitellinc.comacs.org

Below is a table summarizing some hybrid and conjugate strategies involving the acridine scaffold.

Hybrid/Conjugate Type Partner Molecule/Moiety Rationale Reference(s)
Dual-Target Inhibitors Histone Deacetylase (HDAC) Inhibitors Combine DNA intercalation with epigenetic modification. nih.gov
PARP Inhibitors Simultaneously target DNA repair pathways. nih.gov
Metal-Based Hybrids Platinum Complexes Create highly cytotoxic agents with unique mechanisms. nih.govresearchgate.netdigitellinc.com
Targeted Conjugates Integrin-Targeting Peptides (e.g., RGD) Deliver acridine to tumors overexpressing integrins. researchgate.netacs.org
DNA Minor Groove Binders (e.g., Netropsin) Increase DNA binding selectivity and activity. dnu.dp.ua

| Prodrugs | Platinum(IV) Prodrugs | Activation within the reductive tumor microenvironment. | researchgate.netdigitellinc.com |

Advanced Preclinical Model Development for Efficacy and Mechanism Validation

To better predict how acridine derivatives will perform in human patients, researchers are moving beyond traditional two-dimensional (2D) cell cultures and simple animal models. youtube.com There is a critical need for advanced preclinical models that more accurately replicate the complexity of human tumors.

Future directions in preclinical modeling include:

Three-Dimensional (3D) Cell Cultures: Models like spheroids and organoids provide a more realistic representation of tumor architecture and cell-cell interactions compared to 2D cell monolayers. acs.orgnih.gov These are valuable for assessing drug penetration and efficacy in a more tissue-like context.

Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor tissue from a human patient directly into an immunodeficient mouse. nih.govyoutube.comyoutube.com These models are superior in maintaining the genetic and histological characteristics of the original tumor, making them invaluable for efficacy testing and biomarker discovery. nih.govnih.gov The response of a PDX model to a drug often correlates well with the patient's response. youtube.com

Humanized Mouse Models: To study the interaction between acridine-based drugs and the human immune system, researchers use mice engrafted with human immune cells. These models are particularly important for evaluating immunotherapies and drug combinations that modulate immune responses.

Integration of Cheminformatics and Artificial Intelligence in Acridine Research

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the process of drug discovery, and their application to acridine research is a key area of future development. nih.govresearchgate.netyoutube.com These computational tools can analyze vast amounts of data to accelerate the design and optimization of new drug candidates. youtube.com

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of acridine derivatives and their biological activity. nih.gov This allows researchers to predict the potency of new, unsynthesized compounds and to prioritize which molecules to synthesize and test, saving time and resources.

Molecular Docking and Virtual Screening: Computational docking simulations predict how an acridine derivative will bind to its molecular target, such as a specific enzyme or DNA structure. nih.govjscimedcentral.com This technique is used for virtual high-throughput screening (vHTS), where large digital libraries of compounds are screened on a computer to identify promising candidates before any lab work is done. nih.govyoutube.com

Machine Learning (ML) and AI-Powered Drug Design: ML algorithms can be trained on existing data to identify complex patterns that are not obvious to human researchers. nih.gov These models can predict a compound's activity, toxicity, and other properties. nih.gov Generative AI models can even design entirely new acridine-based molecules with desired characteristics, offering innovative starting points for drug development. youtube.comyoutube.comacs.org Explainable AI (XAI) methods are also being developed to understand the key molecular features responsible for a compound's activity, providing valuable insights for rational design. nih.gov

The integration of these computational approaches creates a powerful "design-make-test-analyze" cycle that is significantly faster and more efficient than traditional methods. youtube.com

Q & A

Q. What are the optimal multi-step synthetic pathways for synthesizing N-{4-[(acridin-9-yl)amino]phenyl}acetamide with high purity?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Formation of the acridin-9-ylamino intermediate via nucleophilic aromatic substitution between acridine and 4-aminophenyl precursors under reflux conditions .
  • Step 2 : Acetamide functionalization using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to minimize side reactions .
  • Purification : Mass-directed preparative liquid chromatography (LC) is recommended to isolate the target compound from byproducts, ensuring ≥95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm the presence of the acridine aromatic protons (δ 8.5–9.0 ppm) and acetamide methyl group (δ 2.1 ppm). Integration ratios should align with expected proton counts .
  • IR Spectroscopy : Validate the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error from the theoretical mass .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of acridinyl-acetamide derivatives?

  • Methodological Answer :
  • Core Modifications : Compare analogues with substitutions on the acridine ring (e.g., electron-withdrawing groups like -Cl at position 6) to assess impacts on DNA intercalation or topoisomerase inhibition .
  • Side-Chain Variations : Replace the phenylacetamide group with heterocyclic moieties (e.g., thiophene) to evaluate solubility and target binding .
  • Data Table :
Compound IDModificationIC₅₀ (Topoisomerase II)LogP
A Parent compound1.2 µM3.5
B 6-Cl substitution0.8 µM3.8
C Thiophene replacement2.5 µM2.9

Q. What analytical strategies resolve contradictions in biological data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution via LC-MS to identify metabolic degradation or poor bioavailability .
  • Dose-Response Calibration : Use Hill slope analysis to compare in vitro IC₅₀ values with in vivo efficacy thresholds in disease models (e.g., xenograft tumors) .
  • Control for Off-Target Effects : Employ RNA-seq or proteomics to identify unintended interactions in vivo .

Q. How can researchers design in vivo studies to evaluate the therapeutic potential of this compound in cancer models?

  • Methodological Answer :
  • Model Selection : Use syngeneic or patient-derived xenograft (PDX) models with immunohistochemistry to track tumor regression and apoptosis markers (e.g., caspase-3 cleavage) .
  • Dosing Regimen : Optimize via pharmacokinetic/pharmacodynamic (PK/PD) modeling, balancing efficacy and toxicity (e.g., maximum tolerated dose [MTD] studies) .
  • Biomarker Validation : Quantify circulating tumor DNA (ctDNA) or serum cytokines (e.g., IL-6) to correlate treatment response with molecular endpoints .

Data Contradiction Analysis

Q. How should discrepancies in reported binding affinities for acridinyl-acetamide derivatives be addressed?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using consistent conditions (e.g., buffer pH, temperature) and controls (e.g., known topoisomerase inhibitors) .
  • Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate fluorescence polarization results .
  • Meta-Analysis : Pool data from multiple studies (see table below) to identify outliers and refine consensus values .
StudyReported Kd (nM)Assay Type
Study 115 ± 2SPR
Study 245 ± 10Fluorescence Polarization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.